1-(Bromomethyl)-4-ethylbenzene
Overview
Description
1-(Bromomethyl)-4-ethylbenzene, also known as 4-ethyl-1-bromomethylbenzene or 4-ethyl-1-bromo-2-methylbenzene, is an organobromine compound with the molecular formula C9H11Br. It is a clear, colorless liquid with a boiling point of 172 °C and a melting point of -51 °C. It is insoluble in water but soluble in organic solvents. It is used in the synthesis of organic compounds and is also found in certain insecticides and fungicides.
Scientific Research Applications
Synthesis of Block Copolymers
1-(Bromomethyl)-4-ethylbenzene can be used in the synthesis of block copolymers. For instance, it has been employed in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . This process involves the use of a RAFT-macro agent, which is obtained using 4-bromomethyl benzoyl chloride .
Controlled Radical Polymerization
This compound has been used in controlled radical polymerization of styrene . This process is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .
Asymmetric Esterification
1-(Bromomethyl)-4-ethylbenzene has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process is important in the production of chiral compounds, which have applications in various fields, including pharmaceuticals .
Synthesis of Bromine Terminated Polymers
This compound has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . These polymers have potential applications in various fields, including materials science .
Synthesis of Cyclopropanes
Although not directly related to 1-(Bromomethyl)-4-ethylbenzene, similar bromomethyl compounds have been used in the synthesis of cyclopropanes. Cyclopropanes are important in organic chemistry due to their strain energy and reactivity.
Synthesis of Heterocycles
Similar to the synthesis of cyclopropanes, bromomethyl compounds have been used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.
properties
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-ethylbenzene | |
CAS RN |
57825-30-6 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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